Cas no 16373-60-7 (4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)-)
16373-60-7 structure
Product Name:4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)-
Numero CAS:16373-60-7
MF:C33H49NO
MW:475.748269796371
CID:188575
PubChem ID:249472
Update Time:2025-04-19
4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)-
- 4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dime
- 5-benzyl-9a,11a-dimethyl-1-(6-methylheptan-2-yl)-2,3,3a,3b,7,8,9,9b,10,11-decahydro-1H-cyclopenta[i]phenanthridin-4-one
- 6-benzyl-6-aza-cholest-4-en-7-one
- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
- AK-64
- ANW-63883
- benzyl(6-(4-pheylbutoxy)hexyl)amine
- CTK8C0018
- KB-258620
- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
- N-< 6-(4-phenylbutoxy)hexyl> benzenemethanamine
- N-benzyl-6-(4-phenylbutoxy)hexylamine
- N-Benzyl-6-aza-4-cholesten-7-on
- N-Benzyl-6-azacholesten-(4)-on-(7)
- SureCN456614
- NSC-67829
- 16373-60-7
- NSC67829
- 6-Azacholest-4-en-7-one, 6-benzyl-
-
- Inchi: 1S/C33H49NO/c1-23(2)12-11-13-24(3)26-17-18-27-30-28(19-21-32(26,27)4)33(5)20-10-9-16-29(33)34(31(30)35)22-25-14-7-6-8-15-25/h6-8,14-16,23-24,26-28,30H,9-13,17-22H2,1-5H3/t24-,26-,27+,28+,30+,32-,33-/m1/s1
- Chiave InChI: SJGAHRFDJFTJAT-IPKSJWCJSA-N
- Sorrisi: O=C1[C@@H]2[C@@H]([C@@]3(C)CCCC=C3N1CC1C=CC=CC=1)CC[C@]1(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]12
Proprietà calcolate
- Massa esatta: 475.38167
- Massa monoisotopica: 475.381
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 35
- Conta legami ruotabili: 7
- Complessità: 793
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 9.8
- Superficie polare topologica: 20.3Ų
Proprietà sperimentali
- Densità: 1.04
- Punto di ebollizione: 596°C at 760 mmHg
- Punto di infiammabilità: 254.1°C
- Indice di rifrazione: 1.559
- PSA: 20.31
- LogP: 8.56190
4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)- Letteratura correlata
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
16373-60-7 (4H-Cyclopenta[i]phenanthridin-4-one,1-[(1R)-1,5-dimethylhexyl]-1,2,3,3a,3b,5,7,8,9,9a,9b,10,11,11a-tetradecahydro-9a,11a-dimethyl-5-(phenylmethyl)-,(1R,3aS,3bS,9aR,9bS,11aR)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso